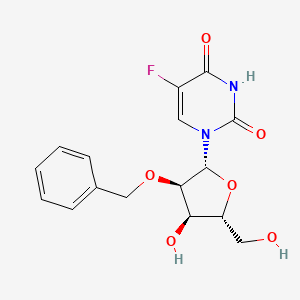

2'-O-Benzyl-5-fluorouridine

Description

Structure

3D Structure

Properties

CAS No. |

62311-98-2 |

|---|---|

Molecular Formula |

C16H17FN2O6 |

Molecular Weight |

352.31 g/mol |

IUPAC Name |

5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-phenylmethoxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C16H17FN2O6/c17-10-6-19(16(23)18-14(10)22)15-13(12(21)11(7-20)25-15)24-8-9-4-2-1-3-5-9/h1-6,11-13,15,20-21H,7-8H2,(H,18,22,23)/t11-,12-,13-,15-/m1/s1 |

InChI Key |

BOIXOWDASDFWGC-RGCMKSIDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=C(C(=O)NC3=O)F)CO)O |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC2N3C=C(C(=O)NC3=O)F)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 O Benzyl 5 Fluorouridine

Strategies for Regioselective O-Benzylation of Fluorouridine Scaffolds

The primary challenge in the synthesis of 2'-O-Benzyl-5-fluorouridine lies in the selective benzylation of the 2'-hydroxyl group in the presence of the 3'- and 5'-hydroxyl groups. To achieve this, various strategies involving selective protection and deprotection, as well as direct benzylation protocols, have been developed.

A common and effective method to achieve regioselective modification of the ribose hydroxyls is through the use of protecting groups. This multi-step approach involves the protection of the more reactive hydroxyl groups, followed by benzylation of the remaining free hydroxyl, and subsequent removal of the protecting groups.

The 5'-hydroxyl group, being a primary alcohol, is the most sterically accessible and nucleophilic, making it relatively straightforward to protect selectively. Bulky protecting groups such as the trityl (Tr) and its derivatives (e.g., dimethoxytrityl, DMT) are frequently used for this purpose. For instance, treatment of 5-fluorouridine (B13573) with trityl chloride in pyridine (B92270) selectively yields the 5'-O-trityl-5-fluorouridine.

With the 5'-position blocked, the challenge then becomes differentiating between the 2'- and 3'-hydroxyl groups. The formation of a cyclic acetal, such as an isopropylidene group (acetonide), across the 2' and 3' positions is a common strategy. This is typically achieved by reacting the 5'-protected nucleoside with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic conditions. Subsequent selective opening of this cyclic protecting group can, in some cases, provide a route to a free 2'- or 3'-hydroxyl group, although this is not the most direct path for 2'-O-benzylation.

A more direct approach involves the initial protection of both the 3' and 5' hydroxyls, leaving the 2'-hydroxyl available for benzylation. This can be achieved through the use of silyl (B83357) protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group. The relative reactivity of the hydroxyl groups often allows for the selective protection of the 2' and 5' positions, followed by further manipulation.

Once the 3'- and 5'-hydroxyl groups are suitably protected, the free 2'-hydroxyl can be benzylated. A widely used method for benzylation is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a base to form an alkoxide, followed by reaction with a benzyl (B1604629) halide.

A typical procedure involves dissolving the protected 5-fluorouridine derivative in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). A strong base, commonly sodium hydride (NaH), is then added to deprotonate the 2'-hydroxyl group. Subsequently, benzyl bromide or a similar benzylating agent is introduced to the reaction mixture to form the 2'-O-benzyl ether. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

Alternative benzylation methods that proceed under milder, neutral conditions have also been developed to be compatible with sensitive substrates. nih.govbeilstein-journals.org One such method utilizes 2-benzyloxy-1-methylpyridinium triflate as a benzyl transfer reagent. nih.govbeilstein-journals.org This reagent can be generated in situ by the N-methylation of 2-benzyloxypyridine. nih.govbeilstein-journals.orgsemanticscholar.org This approach avoids the use of strong bases, which can sometimes lead to side reactions or degradation of the nucleoside. nih.govbeilstein-journals.orgsemanticscholar.org

The synthesis of this compound as the primary product is highly dependent on the success of the regioselective protection and benzylation steps. Any lack of selectivity can lead to the formation of positional isomers, namely 3'-O-Benzyl-5-fluorouridine and 5'-O-Benzyl-5-fluorouridine, as well as di- and tri-benzylated products.

The separation of these isomers is typically achieved through chromatographic techniques, such as column chromatography on silica (B1680970) gel. The distinct polarity of the isomers allows for their differential elution. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, are crucial for the characterization and confirmation of the correct isomeric structure.

For example, in the synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a related compound, selective 3'-O-benzylation was achieved by first protecting the 5'-hydroxyl group with a trityl group. tandfonline.com Treatment of the 5'-O-trityl derivative with benzyl bromide and sodium hydride in THF resulted in the exclusive formation of the 3'-O-benzyl derivative in high yield. tandfonline.com A similar strategy, with appropriate modifications to the protecting group scheme to expose the 2'-hydroxyl, can be envisioned for the synthesis of this compound.

The following table summarizes the key steps in a potential synthetic route to this compound:

| Step | Description | Reagents and Conditions |

| 1 | Selective protection of the 5'-hydroxyl group | 5-fluorouridine, Trityl chloride, Pyridine |

| 2 | Protection of the 3'-hydroxyl group | 5'-O-trityl-5-fluorouridine, Protecting group reagent (e.g., TBDMSCl), Base (e.g., Imidazole) |

| 3 | Benzylation of the 2'-hydroxyl group | Protected 5-fluorouridine, Sodium hydride, Benzyl bromide, THF |

| 4 | Deprotection of the 3' and 5' hydroxyls | 2'-O-Benzyl-protected-5-fluorouridine, Deprotection agent (e.g., TBAF for silyl groups, mild acid for trityl) |

Synthesis of Substituted Benzyl Ethers of Fluorouridine

The functionalization of the benzyl group offers a means to modulate the properties of the this compound molecule. This can be achieved by introducing various substituents onto the aromatic ring of the benzyl moiety.

Halogenated benzyl ethers can be synthesized using methodologies similar to those for the parent benzyl ether. The starting material for the benzylation step is simply replaced with a substituted benzyl halide. For instance, to synthesize 2'-O-(p-chlorobenzyl)-5-fluorouridine, p-chlorobenzyl bromide would be used in place of benzyl bromide.

The synthesis of compounds like 3'-O-(p-chloro-benzyl)-2'-deoxy-5-fluorouridine has been reported, demonstrating the feasibility of incorporating halogenated benzyl groups onto fluorinated nucleosides. nih.govjst.go.jp These syntheses typically follow the established protocols of protection, alkoxide formation with a base like sodium hydride, and reaction with the corresponding substituted benzyl halide. nih.govjst.go.jp

The introduction of halogens can influence the electronic properties and lipophilicity of the molecule, which may have implications for its biological activity and metabolic stability.

Beyond halogens, a wide array of other substituents can be introduced onto the benzyl group. This includes, but is not limited to, alkyl, alkoxy, nitro, and cyano groups. The synthesis of these derivatives again relies on the use of the appropriately substituted benzyl halide in the benzylation step.

The choice of substituent can be guided by the desire to alter specific physicochemical properties of the this compound molecule. For example, the introduction of electron-donating or electron-withdrawing groups can impact the reactivity of the benzyl ether linkage.

The following table provides examples of substituted benzyl bromides that could be used to synthesize derivatives of this compound and the resulting substituent on the benzyl group:

| Substituted Benzyl Bromide | Resulting Substituent |

| p-Chlorobenzyl bromide | p-Chloro |

| p-Methoxybenzyl bromide | p-Methoxy |

| p-Nitrobenzyl bromide | p-Nitro |

| p-Methylbenzyl bromide | p-Methyl |

The synthesis and purification of these substituted benzyl ethers would follow similar procedures to those for the unsubstituted analog, with chromatographic and spectroscopic methods being essential for isolation and characterization.

Prodrug Design and Synthesis Strategies for this compound

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is particularly valuable for nucleoside analogs like this compound to enhance properties such as stability, solubility, and bioavailability.

Esterification of the free hydroxyl groups on the sugar moiety of this compound is a common and effective strategy for prodrug synthesis. This chemical modification can mask the polarity of the hydroxyl groups, thereby increasing the lipophilicity of the molecule and potentially enhancing its ability to cross cell membranes.

A notable example of this approach involves the synthesis of 5'-O-aminoacyl derivatives of 3'-O-benzyl-2'-deoxy-5-fluorouridine, a close analog of the subject compound. nih.gov In these syntheses, the 5'-hydroxyl group is esterified with various amino acids. This not only improves the pharmacokinetic profile but can also facilitate transport into cells via amino acid transporters. The general synthetic route involves the coupling of the nucleoside with a protected amino acid, followed by deprotection to yield the final prodrug. nih.gov

| Derivative | Parent Nucleoside | Modification | Purpose |

| 3'-O-(p-chlorobenzyl)-5'-O-glycyl-FUdR hydrochloride | 3'-O-(p-chloro-benzyl)-FUdR | Esterification with glycine (B1666218) at the 5'-position | Improved antitumor activity and therapeutic index. nih.gov |

| 5FUR-W | 5-Fluorouridine | Esterification with tryptophan at the 5'-position | To improve liposomal loading for drug delivery. nih.gov |

| 5FUR-W3 | 5-Fluorouridine | Esterification with three tryptophan moieties | To enhance liposomal loading capacity. nih.gov |

While direct amidation of the sugar hydroxyl groups is less common, derivatization of the fluoropyrimidine base offers an alternative route for creating amide-based prodrugs. For instance, N4-acylated derivatives of 5-fluorocytidine (B16351) have been synthesized as potential prodrugs. nih.gov These compounds can be activated by specific enzymes, such as bacterial amidohydrolases, to release the active cytotoxic agent. nih.gov This strategy highlights the versatility of chemical modifications on the nucleoside scaffold to achieve desired prodrug properties.

Bioreductive prodrugs are designed to be activated under the hypoxic (low oxygen) conditions often found in solid tumors. wikipedia.orgnih.gov This targeted activation minimizes toxicity to healthy, well-oxygenated tissues. The design of these prodrugs typically involves incorporating a "trigger" moiety that is selectively reduced by enzymes overexpressed in hypoxic environments, such as nitroreductases. frontiersin.orgnih.gov

One strategy involves the synthesis of 5-fluorodeoxyuridine (a related compound) derivatives possessing an indolequinone structure. nih.gov These prodrugs can be activated by radiation under hypoxic conditions to release the active 5-fluorodeoxyuridine. nih.gov Another approach is the development of nitroreductase-responsive prodrugs. mdpi.com For example, derivatives of doxifluridine (B1684386) (a 5-fluorouracil (B62378) prodrug) have been designed with nitro-containing moieties. mdpi.com In the presence of high levels of nitroreductase in tumor tissues, these derivatives are metabolized to release the active drug. mdpi.com

Enzyme-activated systems represent a broader category of prodrug strategies where an exogenously administered or endogenously overexpressed enzyme converts a non-toxic prodrug into a potent cytotoxic agent. A well-studied system is the cytosine deaminase (CD) / 5-fluorocytosine (B48100) (5-FC) system. nih.govresearchgate.net The non-toxic 5-FC is converted to the anticancer drug 5-fluorouracil (5-FU) by the CD enzyme, which is not naturally present in mammalian cells. nih.govnih.gov This allows for targeted therapy if the gene for CD is delivered specifically to tumor cells.

More recently, novel enzyme-prodrug pairs are being explored, such as bacterial amidohydrolases combined with N4-acylated 5-fluorocytidine derivatives. nih.gov These bacterial enzymes can activate the prodrugs, leading to a decrease in the viability of cancer cells expressing the enzyme. nih.gov

| Prodrug System | Activation Mechanism | Key Enzyme(s) | Target Condition |

| IQ-FdUrd | Radiolytic reduction of indolequinone | - | Hypoxia nih.gov |

| Nitro-doxifluridine derivatives | Reduction of nitro group | Nitroreductase (NTR) | Hypoxia mdpi.com |

| 5-Fluorocytosine (5-FC) | Deamination | Cytosine Deaminase (CD) | Presence of CD enzyme nih.gov |

| N4-acylated 5-fluorocytidine | Hydrolysis of amide bond | Bacterial Amidohydrolase | Presence of amidohydrolase nih.gov |

The trigger-linker-effector (or trigger-linker-payload) concept is a sophisticated prodrug design strategy that allows for precise control over drug release. This system consists of three key components:

Effector (Payload): The active drug molecule, in this case, this compound or a related fluoropyrimidine.

Trigger: A chemical moiety that responds to a specific physiological or external stimulus, initiating the drug release cascade.

Linker: A chemical bridge that connects the trigger to the effector. Upon activation of the trigger, the linker undergoes a specific chemical transformation, leading to the release of the effector.

In the context of the bioreductive prodrugs discussed previously, the nitroaromatic group serves as the trigger, which is activated by the low oxygen environment and the presence of nitroreductase enzymes. The chemical bond that is cleaved upon reduction acts as a simple linker, leading to the release of the fluorouridine derivative (the effector).

More complex linkers, known as self-immolative linkers, can be employed. symeres.com A well-known example is the para-aminobenzyl alcohol (PAB) group. symeres.com Once the trigger is activated, it can expose a reactive functional group on the PAB moiety, which then undergoes a spontaneous electronic cascade to release the attached drug. This allows for the release of drugs with functional groups that are not easily attached directly to the trigger.

Conjugation Chemistry for Targeted Delivery Systems

Conjugation chemistry involves covalently linking this compound to a targeting moiety, such as an antibody or a small molecule ligand, to direct the drug specifically to cancer cells. This approach aims to increase the concentration of the drug at the tumor site while minimizing systemic exposure and associated side effects.

The choice of linker is critical for the success of a targeted delivery system. nih.gov The linker must be stable in circulation to prevent premature drug release but should be cleavable at the target site to release the active drug. symeres.com Linkers can be broadly categorized as cleavable or non-cleavable.

Cleavable Linkers: These are designed to be cleaved by specific stimuli present in the tumor microenvironment or within cancer cells. biosynth.com

Enzyme-cleavable linkers: These linkers contain peptide sequences that are substrates for proteases, such as cathepsins, which are often overexpressed in tumors. Dipeptides like valine-citrulline (Val-Cit) are commonly used. adooq.com

pH-sensitive linkers: These linkers are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5). Hydrazones and acetals are examples of acid-labile linkers. nih.gov

Redox-sensitive linkers: These utilize disulfide bonds, which are stable in the bloodstream but are readily cleaved by the high concentration of reducing agents like glutathione (B108866) inside cells. biosynth.com

Non-cleavable Linkers: These linkers result in the release of the drug with the linker and a part of the targeting moiety still attached after internalization and degradation of the carrier molecule in the lysosome. symeres.com

The principles of conjugation chemistry can be applied to create nucleoside-drug conjugates of this compound. A prominent example of this strategy is the development of antibody-drug conjugates (ADCs). thno.org In this approach, a monoclonal antibody that specifically recognizes a tumor-associated antigen is conjugated to a cytotoxic nucleoside analog.

Research has demonstrated the successful conjugation of 2'-deoxy-5-fluorouridine (FUDR) to a monoclonal antibody. nih.gov In this study, a succinate (B1194679) linker was first attached to the 3'-hydroxyl group of FUDR to create an active ester derivative. This derivative was then reacted with the lysine (B10760008) residues of the antibody to form a stable amide bond. nih.gov The resulting immunoconjugate showed high in vitro activity and specificity. nih.gov This methodology can be adapted for the conjugation of this compound, likely through its 3'- or 5'-hydroxyl groups.

| Conjugate Type | Targeting Moiety | Linker Example | Payload |

| Antibody-Drug Conjugate (ADC) | Monoclonal Antibody | Succinate | 2'-deoxy-5-fluorouridine nih.gov |

Advanced Synthetic Techniques and Reaction Optimization

The introduction of a benzyl group at the 2'-hydroxyl position of 5-fluorouridine requires selective alkylation, a process that can be significantly enhanced through modern synthetic methods. The optimization of these reactions is crucial for transitioning from laboratory-scale synthesis to larger, industrial production.

Catalytic methods offer a pathway to more efficient and selective synthesis of this compound by lowering the activation energy of the benzylation reaction and facilitating the use of milder reaction conditions. A particularly relevant technique for the O-alkylation of nucleosides is Phase-Transfer Catalysis (PTC).

Phase-transfer catalysis is a powerful tool for reactions involving reactants that are soluble in two immiscible phases, typically an aqueous phase and an organic phase. In the context of synthesizing this compound, the deprotonated nucleoside resides in the aqueous phase, while the benzylating agent (e.g., benzyl bromide) is in the organic phase. A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleoside anion from the aqueous phase to the organic phase, where it can react with the benzylating agent. ijirset.combiomedres.us

The general mechanism involves the formation of an ion pair between the catalyst's cation and the nucleoside's alkoxide anion, rendering the anion soluble in the organic solvent. This approach can lead to faster reactions and higher yields compared to traditional homogeneous reactions. ijirset.com

Several quaternary ammonium salts have been investigated for their efficacy as phase-transfer catalysts in nucleophilic substitution reactions, including benzylation. core.ac.ukphasetransfercatalysis.com The choice of catalyst can significantly impact the reaction's efficiency and selectivity.

Table 1: Potential Phase-Transfer Catalysts for 2'-O-Benzylation

| Catalyst Name | Abbreviation | Potential Advantages |

|---|---|---|

| Benzyltriethylammonium Chloride | BTEAC | Amphiphilic nature allows for solubility in both aqueous and organic phases. biomedres.us |

| Tetrabutylammonium Bromide | TBAB | Commonly used and effective in a wide range of PTC reactions. |

It is important to note that when using benzyl-containing catalysts like benzyltributylammonium chloride, there is a potential for the catalyst itself to act as a benzylating agent, leading to undesired byproducts. phasetransfercatalysis.com Careful selection of the catalyst and reaction conditions is therefore essential to maximize the yield of the desired 2'-O-benzylated product.

Transitioning the synthesis of this compound to a larger scale requires meticulous optimization of various reaction parameters to ensure safety, cost-effectiveness, and high product quality.

Key parameters that require optimization include:

Solvent System: The choice of the organic solvent in a phase-transfer catalysis system is critical. It must effectively dissolve the benzylating agent and the catalyst-nucleoside ion pair, while being immiscible with the aqueous phase.

Base Concentration: The concentration of the base (e.g., sodium hydroxide) in the aqueous phase influences the deprotonation of the 2'-hydroxyl group. High concentrations of a strong base can promote side reactions, so careful control is necessary. phasetransfercatalysis.com

Reaction Temperature: Temperature plays a crucial role in reaction kinetics. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts. Optimization studies are needed to find the ideal temperature that balances reaction speed and selectivity.

Catalyst Loading: The amount of phase-transfer catalyst used can affect the reaction rate. Generally, a catalytic amount is sufficient, and optimizing the loading can reduce costs and simplify purification.

Agitation Speed: In a biphasic system, efficient mixing is essential to maximize the interfacial area where the phase transfer occurs, thereby increasing the reaction rate.

Table 2: Key Parameters for Process Optimization of 2'-O-Benzylation via PTC

| Parameter | Importance | Considerations for Scalability |

|---|---|---|

| Solvent Selection | Influences reaction rate and selectivity. | Cost, safety (flammability, toxicity), and ease of recovery and recycling. |

| Base Concentration | Affects deprotonation and potential side reactions. | Control of exotherms, and minimization of reactant degradation. |

| Temperature Control | Impacts reaction kinetics and byproduct formation. | Heat transfer in large reactors, ensuring uniform temperature distribution. |

| Catalyst Choice and Loading | Determines reaction efficiency and cost. | Catalyst cost, stability, and ease of separation from the product stream. |

| Reactant Stoichiometry | Affects yield and purity. | Minimizing excess reagents to reduce cost and waste. |

| Mixing Efficiency | Crucial for mass transfer in a biphasic system. | Scalable agitator design to ensure consistent mixing in larger vessels. |

By systematically evaluating and optimizing these parameters, a robust and scalable process for the synthesis of this compound can be developed, ensuring consistent product quality and economically viable production.

Preclinical Biological Evaluation of 2 O Benzyl 5 Fluorouridine and Its Analogs

In Vitro Cellular Activity Assessment

Evaluation of Inhibitory Potency in Various Cell Lines

No specific data on the inhibitory potency (e.g., IC50 values) of 2'-O-Benzyl-5-fluorouridine in various cancer cell lines have been reported in the available scientific literature.

Comparative Analysis of Potency with Parent Compounds and Related Nucleosides

A comparative analysis of the potency of this compound with its parent compound, 5-fluorouridine (B13573), and other related nucleosides cannot be conducted due to the absence of published data for the 2'-O-benzyl derivative.

Studies on Cell Cycle Progression and Apoptosis Induction

There are no available studies that specifically investigate the effects of this compound on cell cycle progression or the induction of apoptosis in cancer cells.

Cellular Pharmacokinetics and Metabolism in Preclinical Models

Assessment of Cellular Uptake Mechanisms

The mechanisms by which this compound is taken up by cells have not been elucidated in any published research.

Intracellular Biotransformation Pathways and Identification of Metabolites

There is no information available regarding the intracellular metabolic fate of this compound, including its biotransformation pathways and the identity of any potential metabolites.

Enzymatic Activation and Deactivation Rates within Cells

The transformation of this compound from a stable prodrug into its pharmacologically active metabolites is a multi-step process governed by a series of intracellular enzymes. The initial and rate-limiting step for activation is the cleavage of the benzyl (B1604629) ether bond at the 2'-position of the ribose sugar. This bioactivation is presumed to be carried out by intracellular enzymes, such as cytochrome P450 oxidoreductases, which can perform oxidative debenzylation to release 5-fluorouridine and a benzyl byproduct.

Following the release of 5-fluorouridine (FUrd), it enters the established metabolic pathway of fluoropyrimidines. FUrd can be converted to 5-fluorouracil (B62378) (5-FU) by uridine (B1682114) phosphorylase. Subsequently, 5-FU is anabolized into three main active metabolites:

5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) : Formed via conversion of 5-FU to 5-fluoro-2'-deoxyuridine (FUdR) by thymidine (B127349) phosphorylase, followed by phosphorylation by thymidine kinase.

5-fluorouridine triphosphate (FUTP) : Formed by the sequential phosphorylation of FUrd by uridine-cytidine kinases.

5-fluoro-2'-deoxyuridine triphosphate (FdUTP) : Generated through the phosphorylation of FdUMP.

Conversely, the primary route of deactivation and catabolism for 5-FU is mediated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). medscape.complos.org This enzyme converts over 80% of administered 5-FU into the inactive metabolite dihydrofluorouracil (DHFU). acs.org The activity of DPD is a critical determinant of the bioavailability and toxicity of 5-FU, and deficiencies in this enzyme can lead to severe adverse effects. nih.govknowyourbiomarker.org The rate of these enzymatic conversions is highly variable and depends on the specific expression levels and activity of these enzymes within different cell types and tissues. nih.gov

Molecular Mechanisms of Action in Preclinical Cellular Systems

The cytotoxic effects of this compound are mediated by its active metabolites, which disrupt DNA, RNA, and protein synthesis through several distinct molecular mechanisms.

The most well-characterized mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TS). The active metabolite FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate. This complex blocks the enzyme's normal function, which is to catalyze the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). plos.org The depletion of the dTMP pool leads to a scarcity of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA replication and repair. This "thymineless death" results in the inhibition of DNA synthesis, causing cell cycle arrest in the S phase and ultimately triggering apoptosis. plos.org

The active metabolites FUTP and FdUTP serve as fraudulent substrates for RNA and DNA polymerases, respectively, leading to their incorporation into newly synthesized nucleic acids.

DNA Incorporation : FdUTP can be mistakenly incorporated into DNA in place of dTTP. The presence of the fluorine atom at the C-5 position can alter DNA structure and stability. These lesions are typically recognized by DNA repair enzymes like uracil (B121893) DNA glycosylase, leading to futile cycles of repair that result in DNA strand breaks. nih.gov The persistence of these DNA lesions can block replication and transcription, activating DNA damage response pathways.

Table 1: Incorporation of 5-Fluorouracil Metabolites into Nucleic Acids in Human Colorectal Cancer Tissue

| Nucleic Acid | Maximum Incorporation Level | Time to Maximum Incorporation |

| RNA | 1.0 pmol / µg RNA | 24 hours |

| DNA | 127 fmol / µg DNA | 24 hours |

Data derived from studies on human tumor biopsy specimens following 5-FU administration.

The efficacy of this compound is heavily influenced by the activity of enzymes that control the intracellular concentration of its active metabolites.

Anabolic (Activating) Enzymes : Higher expression of enzymes like uridine phosphorylase and thymidine phosphorylase can enhance the conversion of the prodrug to its cytotoxic forms, potentially increasing its antitumor effect. nih.gov These enzymes are often found at higher levels in tumor tissues compared to normal tissues, providing a degree of tumor selectivity. nih.gov

Catabolic (Deactivating) Enzymes : The primary catabolic enzyme, dihydropyrimidine dehydrogenase (DPD), plays a crucial role in drug deactivation. acs.org High levels of DPD in tumor cells can lead to rapid degradation of 5-FU, reducing the available pool of active metabolites and conferring resistance. acs.org More than 80% of 5-FU is typically catabolized by DPD. medscape.com

The disruption of fundamental cellular processes by 5-FU metabolites triggers a variety of molecular stress responses.

DNA Damage Response (DDR) : The incorporation of FdUTP into DNA and the resulting strand breaks activate the DDR pathway. This involves the recruitment of repair machinery, including base excision repair (BER) and mismatch repair (MMR) pathways, and can lead to cell cycle arrest to allow time for repair. nih.gov If the damage is too extensive, the DDR can signal for apoptosis. nih.gov

RNA Stress : The widespread incorporation of FUTP into RNA induces a potent RNA stress response. This can manifest as impaired ribosome biogenesis and the activation of pathways that sense and respond to damaged RNA. biorxiv.org

Stress Granule Formation : Treatment with 5-FU has been shown to induce the assembly of stress granules, which are cytoplasmic aggregates of proteins and untranslated mRNAs that form in response to cellular stress. researchgate.netoup.com This response is linked to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and may play a role in determining cell fate. oup.com

Endoplasmic Reticulum (ER) Stress : Evidence suggests that 5-FU treatment can also induce ER stress, characterized by the upregulation of marker proteins like GRP78. nih.gov Chronic ER stress can be a potent inducer of apoptosis.

In Vivo Preclinical Efficacy Studies in Animal Models

While in vivo data for this compound is not widely available, studies on structurally related O-benzyl derivatives of 2'-deoxy-5-fluorouridine (FUdR) provide insight into the potential efficacy of this class of compounds. These derivatives have demonstrated significant antitumor activity in mouse models, often superior to that of the parent compound FUdR. The benzyl group is thought to enhance lipophilicity, potentially improving oral bioavailability and tumor cell uptake.

In studies using mice bearing sarcoma 180 tumors, O-benzyl derivatives of FUdR showed potent, dose-dependent tumor growth inhibition. The antitumor activity was evaluated based on the 50% effective dose (ED50), the dose required to inhibit tumor growth by 50%.

Table 2: Antitumor Activity of O-Benzyl FUdR Analogs against Sarcoma 180 in Mice

| Compound | Position of Benzyl Group | Antitumor Activity (ED50, mg/kg/day) |

| 2'-deoxy-5-fluorouridine (FUdR) | N/A (Parent Compound) | 84 |

| 3'-O-(p-chlorobenzyl)-FUdR | 3' | 0.87 |

| 3'-O-benzyl-FUdR | 3' | Potent activity reported |

| 5'-O-benzyl-FUdR | 5' | Potent activity reported |

Data from preclinical studies in mice with subcutaneously implanted sarcoma 180. nih.govnih.gov

The results indicate that the addition of a benzyl group, particularly at the 3'-O position, can dramatically increase the in vivo antitumor potency of the fluoropyrimidine scaffold. nih.gov

Assessment of Tumor Growth Inhibition in Xenograft Models

The antitumor activity of O-benzyl derivatives of 2'-deoxy-5-fluorouridine (FUdR), a close analog of this compound, has been evaluated in preclinical xenograft models. Studies in mice bearing sarcoma 180 have demonstrated that O-alkylation of FUdR can significantly enhance its tumor-inhibiting properties.

In one such study, the oral antitumor activity of various O-alkyl derivatives of FUdR was assessed, with efficacy measured by the median effective dose (ED50), the dose required to inhibit tumor growth by 50%. The results indicated that the 3'-O-benzyl and 5'-O-benzyl derivatives of FUdR exhibited potent antitumor activity. nih.gov Notably, the activity of these benzyl derivatives was comparable to that of effective O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine (F3Thd). nih.gov

Further investigations into substituted-benzyl derivatives revealed even greater potency. For instance, a 3'-O-(p-chlorobenzyl) derivative of FUdR demonstrated an ED50 of 0.87 mg/kg/day, which was approximately 100 times more active than the parent compound, FUdR (ED50 = 84 mg/kg/day). jst.go.jpnih.gov This suggests that modifications to the benzyl group can substantially influence the antitumor efficacy.

To further enhance the therapeutic potential, 5'-O-aminoacyl derivatives of the 3'-O-(p-chlorobenzyl)-FUdR were synthesized. The hydrochloride salt of 3'-O-(p-chlorobenzyl)-5'-O-glycyl-FUdR showed a significantly improved ED50 value of 0.41 mg/kg/day and a therapeutic index of 4.18, indicating a better balance between efficacy and toxicity compared to its parent compounds. jst.go.jpnih.gov

| Compound | Xenograft Model | ED50 (mg/kg/day) | Therapeutic Index (T.I.) |

|---|---|---|---|

| 2'-Deoxy-5-fluorouridine (FUdR) | Sarcoma 180 | 84 | N/A |

| 3'-O-(p-chlorobenzyl)-FUdR | Sarcoma 180 | 0.87 | N/A |

| 3'-O-(p-chlorobenzyl)-5'-O-glycyl-FUdR hydrochloride | Sarcoma 180 | 0.41 | 4.18 |

Pharmacokinetic Profiling in Preclinical Animal Species

The pharmacokinetic profile of a prodrug like this compound is critical to its therapeutic success, as it governs the delivery and activation of the cytotoxic agent, 5-fluorouracil (5-FU), to the tumor site.

As a prodrug, this compound is designed for improved absorption and potentially targeted delivery of 5-FU. Studies on similar 5-FU prodrugs, such as 5'-deoxy-5-fluorouridine (5'-DFUR), have demonstrated selective distribution of the active metabolite, 5-FU, in tumor tissues. In mice bearing sarcoma-180 and rats with Walker carcinoma-256, orally administered 5'-DFUR resulted in the highest levels of 5-FU in the tumors compared to other tissues at 3 and 24 hours post-administration. nih.gov This tumor-selective distribution was not observed with the administration of 5-FU itself, suggesting that the prodrug moiety plays a crucial role in directing the active drug to the cancer cells. nih.gov This targeted delivery is a key advantage of prodrugs, as it can enhance antitumor efficacy while minimizing systemic toxicity.

The distribution of 5-FU, the active metabolite, is widespread, reaching various tissues including cerebrospinal fluid, bone marrow, brain, intestine, kidney, liver, lung, and muscle. researchgate.net The apparent volume of distribution of 5-FU suggests its distribution in the aqueous extracellular fluid throughout the body. researchgate.net By modifying the parent compound, as with the benzyl group in this compound, it is anticipated that the lipophilicity of the molecule is increased, which may influence its absorption and distribution characteristics.

Upon administration, this compound is expected to undergo metabolic conversion to release the active cytotoxic agent, 5-FU. The metabolic fate of 5-FU is well-characterized. The majority of an administered 5-FU dose, over 80%, is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD), which is found in high concentrations in the liver. clinpgx.orgnih.gov This enzymatic degradation leads to the formation of inactive metabolites such as α-fluoro-β-alanine (FBAL), which are then excreted, primarily in the urine. researchgate.netnih.gov

The anabolic pathway, which leads to the activation of 5-FU, involves its conversion into three active metabolites: fluorouridine triphosphate (FUTP), fluorodeoxyuridine triphosphate (FdUTP), and fluorodeoxyuridine monophosphate (FdUMP). nih.gov These active metabolites exert their cytotoxic effects by interfering with RNA and DNA synthesis. nih.gov By designing this compound as a prodrug, a primary goal is to bypass the rapid first-pass metabolism of 5-FU by DPD, thereby increasing its bioavailability and allowing for more of the drug to be converted to its active forms within the tumor cells.

Exploration of Combination Regimens with Other Preclinical Agents

To enhance the therapeutic efficacy and overcome potential drug resistance, 5-fluorouracil and its derivatives are often evaluated in combination with other anticancer agents. Preclinical studies have explored various combination regimens, providing a rationale for future investigations with this compound.

One area of exploration is the combination of 5-FU with topoisomerase inhibitors. A preclinical study investigating the combination of lurbinectedin, a DNA-damaging agent, with irinotecan, a topoisomerase I inhibitor, and 5-FU in pancreatic cancer cell lines demonstrated synergistic killing of tumor cells. mdpi.comresearchgate.netnih.gov This triple combination was found to be highly efficient, suggesting that the addition of a 5-FU prodrug to a regimen of DNA-damaging agents could be a promising therapeutic strategy. mdpi.comresearchgate.netnih.gov

Another approach involves combining 5-FU with agents that target pathways associated with drug resistance. For example, the combination of 5-FU with celecoxib (B62257), a COX-2 inhibitor, was investigated in a human gastric cancer xenograft model. The combination therapy resulted in a significantly higher tumor inhibition rate (88.37%) compared to 5-FU alone (26.36%). nih.gov This suggests that celecoxib may enhance the sensitivity of cancer cells to 5-FU.

Furthermore, co-encapsulation of a 5-fluorouridine prodrug with other chemotherapeutic agents in drug delivery systems has been explored. A study on a liposomal formulation co-encapsulating a 5-fluorouridine-tryptophan prodrug and doxorubicin (B1662922) showed a significant reduction in tumor size in a murine breast cancer model compared to doxorubicin liposomes alone. nih.gov These findings highlight the potential of combining this compound with other preclinical agents to achieve synergistic antitumor effects.

Structure Activity Relationship Sar Studies of 2 O Benzyl 5 Fluorouridine Analogs

Influence of the Benzyl (B1604629) Moiety on Biological Activity

The benzyl group attached to the ribose sugar is a key determinant of the molecule's biological profile. Its position on the ribose, the presence of substituents on its aromatic ring, and its inherent steric and electronic characteristics all play pivotal roles.

Impact of Benzyl Group Position on the Ribose (2'-, 3'-, 5'-O-Benzylation)

The specific hydroxyl group on the ribose (2', 3', or 5') to which the benzyl moiety is attached significantly affects the compound's activity. While direct comparative studies on the ribose series are limited, research on the closely related 2'-deoxy-5-fluorouridine (FUdR) platform provides valuable insights. In this series, both 3'-O-benzyl and 5'-O-benzyl derivatives were found to exhibit potent antitumor activity, suggesting that benzylation at either of these positions can be favorable. nih.gov For instance, against sarcoma 180 in mice, both 5'-O-benzyl-FUdR and 3'-O-benzyl-FUdR showed strong antitumor effects. nih.gov This indicates that the molecule can likely accommodate the bulky benzyl group at different positions on the sugar ring, potentially acting as a prodrug that releases the active 5-fluorouracil (B62378) metabolite within the cell. The 2'-O-benzyl configuration, which is the subject of this article, is part of this broader family of active benzylated nucleosides.

Effects of Substituents on the Benzyl Aromatic Ring

Modifying the aromatic ring of the benzyl group with various substituents has been shown to dramatically enhance biological activity. This strategy allows for the fine-tuning of the compound's properties, such as lipophilicity and electronic distribution, which can improve cell membrane penetration and target enzyme interaction.

A landmark study on 2'-deoxy-5-fluorouridine analogs demonstrated the profound impact of benzyl ring substitution. The introduction of a chlorine atom at the para (p) position of the 3'-O-benzyl group resulted in a compound, 3'-O-(p-chloro-benzyl)-FUdR, with antitumor activity approximately 100 times greater than that of the parent compound, FUdR. nih.gov This highlights the strategic importance of exploring substitutions on the benzyl moiety to optimize potency.

| Compound | ED₅₀ (mg/kg/d) | Relative Activity vs. FUdR |

|---|---|---|

| 2'-Deoxy-5-fluorouridine (FUdR) | 84 | 1x |

| 3'-O-Benzyl-FUdR | Data not specified, but effective | >1x |

| 3'-O-(p-chlorobenzyl)-FUdR | 0.87 | ~97x |

Data sourced from studies on 2'-deoxyribose analogs, which serve as a model for understanding potential effects on the ribose series. nih.govnih.gov

Role of Benzyl Group Steric and Electronic Properties

The steric bulk and electronic nature of the benzyl group and its substituents are critical to its influence on activity. The electronic properties of substituents on an aromatic ring can be categorized as either electron-donating or electron-withdrawing. researchgate.net

The enhanced activity of the 3'-O-(p-chlorobenzyl)-FUdR analog can be attributed to the electronic properties of the chlorine atom. nih.gov As a halogen, chlorine is an electron-withdrawing group, which alters the electron density of the benzyl ring. This modification can influence the molecule's interaction with its biological target, potentially by enhancing binding affinity or affecting the rate at which the active drug is released from this prodrug form. The suppressive effect of electron-donating groups like methyl and methoxy (B1213986) on the hydrogenolysis of benzyl groups suggests that electronic properties significantly influence the stability and reactivity of the molecule. researchgate.net Sterically, the size and position of the substituent can also affect how the molecule fits into the active site of a target enzyme.

Significance of the Fluorine Atom at the C-5 Position of the Uracil (B121893) Base

The fluorine atom at the C-5 position of the uracil ring is the cornerstone of the biological activity of 5-fluorouracil and its nucleoside analogs. chemicalbook.com This single atomic substitution is responsible for its potent anticancer effects, which are primarily mediated through the inhibition of thymidylate synthase (TS). nih.govcalis.edu.cn

Contributions of Ribose Modifications to Activity and Selectivity

Beyond the O-benzylation, other modifications to the ribose sugar can further modulate the activity, stability, and selectivity of 5-fluorouridine (B13573) analogs. These modifications can enhance nuclease resistance, improve binding affinity to target RNA or DNA, and alter the sugar's conformational preference, which is crucial for molecular interactions.

Common modifications include substitutions at the 2'-position of the ribose. For example, 2'-O-alkyl modifications, such as 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-O-MOE), are known to increase resistance to degradation by cellular nucleases and often improve the binding affinity of oligonucleotides to their target sequences. beilstein-journals.org Another significant modification is the replacement of the 2'-hydroxyl group with a fluorine atom. 2'-fluoro modified nucleosides, such as 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA), can enhance binding affinity to target mRNA while still permitting the cleavage of the target RNA by RNase H, a critical mechanism for antisense drugs. nih.gov These modifications demonstrate that the ribose moiety is a versatile scaffold for tuning the pharmacological profile of nucleoside analogs. iu.edu

| Modification | Primary Effect(s) | Example |

|---|---|---|

| 2'-O-Methyl (2'-OMe) | Increased nuclease resistance, increased binding affinity | 2'-OMe RNA |

| 2'-O-Methoxyethyl (2'-O-MOE) | Significantly increased nuclease resistance and binding affinity | 2'-O-MOE RNA |

| 2'-Fluoro (2'-F) | Enhanced thermal and physiological stability, can alter sugar pucker | 2'-Deoxy-2'-fluorouridine |

| 2'-Fluoro-arabino (2'F-ANA) | Enhanced binding affinity, supports RNase H activity | 2'F-ANA oligonucleotides |

Elucidation of Enzyme-Ligand Interactions through Mutational Analysis

Understanding the precise interactions between 2'-O-Benzyl-5-fluorouridine analogs and their target enzymes is key to rational drug design. While direct mutational analysis studies for this specific compound are not widely published, valuable information can be inferred from studies on its core component, 5-fluorouracil, and its target, thymidylate synthase (TS).

Computational docking studies of 5-FU analogues with human TS have identified several key amino acid residues within the active site that are crucial for binding. These include Arg50, Arg175, Arg215, Ser216, and Asn226. nih.gov These residues likely form a network of hydrogen bonds and electrostatic interactions that stabilize the ligand within the catalytic pocket. nih.gov The bulky 2'-O-benzyl group of the prodrug would need to be accommodated within or near this active site, or more likely, be cleaved off to allow the resulting FdUMP metabolite to bind effectively.

Furthermore, mechanisms of resistance to 5-FU often involve the target enzyme. For instance, a common mechanism of acquired resistance in cancer cells is the overexpression or amplification of the TS gene. researchgate.netnih.govnih.gov This leads to higher cellular levels of the TS protein, meaning more drug is required to achieve the same level of inhibition. acs.org This phenomenon underscores the critical nature of the enzyme-ligand interaction; the cell circumvents the drug's effect by simply increasing the amount of the target. While not a direct mutational analysis, this clinical and cellular evidence reinforces the importance of the specific interactions within the TS active site for the drug's efficacy.

Computational Chemistry and Molecular Modeling in SAR Analysis

The exploration of Structure-Activity Relationships (SAR) for this compound and its analogs has been significantly advanced by the integration of computational chemistry and molecular modeling. These in silico techniques provide profound insights into the molecular interactions governing the biological activity of these compounds, guiding the rational design of more potent and selective derivatives. By simulating and predicting the behavior of molecules at an atomic level, researchers can prioritize synthetic efforts, reduce costs, and accelerate the drug discovery process. uni-bonn.deresearchgate.net

Ligand-Based and Structure-Based Drug Design Approaches

The design of novel this compound analogs is driven by two primary computational strategies: ligand-based and structure-based drug design. mdpi.comcambridge.org

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown or difficult to obtain. researchgate.netnih.gov This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. temple.edu For this compound analogs, LBDD methods such as pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are utilized. A pharmacophore model identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. By analyzing a series of active and inactive analogs, a common pharmacophore hypothesis can be generated, serving as a template for designing new molecules with potentially improved activity. nih.gov

Structure-Based Drug Design (SBDD) , conversely, leverages the known 3D structure of the target enzyme or receptor, often obtained through X-ray crystallography or NMR spectroscopy. cambridge.orgnih.gov This approach allows for the direct analysis of the binding site and the interactions between the ligand and the protein. For this compound, which is an analog of the anticancer agent 5-fluorouracil, a key target is Thymidylate Synthase (TS). nih.gov Using the crystal structure of TS, SBDD techniques like molecular docking can be used to predict how different analogs of this compound will bind within the active site, guiding modifications to the benzyl group or other positions to enhance binding affinity and selectivity. nih.govnih.gov

| Drug Design Approach | Principle | Requirement | Application for this compound Analogs |

| Ligand-Based (LBDD) | Similar molecules have similar biological activities. temple.edu | A set of molecules with known activities. researchgate.net | Pharmacophore modeling to define key features for activity; QSAR to correlate physicochemical properties with potency. |

| Structure-Based (SBDD) | Rational design based on the 3D structure of the target. nih.gov | 3D structure of the biological target (e.g., Thymidylate Synthase). nih.gov | Molecular docking to predict binding modes and affinities; design of analogs with improved interactions with the active site. |

Molecular Docking and Dynamics Simulations with Target Enzymes

Molecular docking and molecular dynamics (MD) simulations are powerful SBDD tools used to investigate the interactions between this compound analogs and their target enzymes at a molecular level. researchgate.net

Molecular Docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site. mdpi.com For analogs of this compound, docking studies into the active site of enzymes like Thymidylate Synthase can reveal crucial interactions. nih.govresearchgate.net These studies help to rationalize the observed activity of existing compounds and to predict the binding affinity of novel, unsynthesized derivatives. Docking algorithms score the different poses based on factors like electrostatic and van der Waals interactions, providing a quantitative estimate of binding strength. For example, modifications to the benzyl group (e.g., adding substituents or changing its position) can be evaluated in silico to see how they affect the fit within the enzyme's binding pocket. nih.govmdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, complementing the static picture from molecular docking. researchgate.netyoutube.com An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. youtube.commdpi.com For a this compound analog docked into its target, an MD simulation can confirm if the predicted binding pose is stable or if the ligand reorients itself. It can also reveal conformational changes in the enzyme upon ligand binding, which are crucial for understanding the mechanism of inhibition. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netwu.ac.th This is achieved by correlating physicochemical properties or calculated molecular descriptors with the observed activity. mdpi.com

For a series of this compound analogs, a QSAR model can be developed to predict the activity of new, untested compounds. The process involves:

Data Set Preparation : A collection of this compound derivatives with experimentally measured biological activities (e.g., IC50 values) is assembled.

Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., molecular shape, electrostatic potential). mdpi.com

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links the most relevant descriptors to the biological activity. wu.ac.thnih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

A validated QSAR model can be invaluable for understanding which properties of the this compound scaffold are most important for activity. For instance, a model might reveal that higher hydrophobicity of the benzyl substituent is correlated with increased potency, guiding the synthesis of more effective analogs. researchgate.net

| QSAR Model Component | Description | Example for this compound Analogs |

| Dependent Variable | The biological activity being modeled. | IC50 values for inhibition of a target enzyme (e.g., Thymidylate Synthase). |

| Independent Variables | Calculated molecular descriptors. | Lipophilicity (logP), molar refractivity, electronic properties (Hammett constants), steric parameters. |

| Mathematical Model | The equation relating descriptors to activity. | A linear equation derived from MLR: pIC50 = c0 + c1logP + c2MR + ... |

| Predictive Outcome | Estimated biological activity for new compounds. | Prediction of the inhibitory potency of a newly designed analog before synthesis. |

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. mdpi.com Conformational analysis of this compound and its analogs is essential for understanding their SAR, as the molecule must adopt a specific low-energy conformation to fit optimally into the enzyme's active site. nih.gov

By comparing the preferred conformations of highly active analogs with those of inactive ones, researchers can identify the "bioactive conformation"—the specific 3D arrangement required for activity. unifi.it For example, if potent analogs consistently favor a particular sugar pucker or orientation of the benzyl group, this provides a clear design hypothesis: new analogs should be synthesized that are pre-organized into this bioactive conformation. This analysis helps explain why certain structural modifications enhance activity while others diminish it, providing a direct link between molecular conformation and biological profile. mdpi.com

Future Directions and Advanced Research Perspectives

Rational Design of Next-Generation 2'-O-Benzyl-5-fluorouridine Derivatives with Enhanced Efficacy

The rational design of new analogs of this compound is a critical step toward improving therapeutic outcomes. This process relies on a deep understanding of the structure-activity relationships (SAR) that govern the compound's interaction with its biological targets. nih.govresearchgate.net Future design strategies will likely focus on systematic modifications of the three primary components of the molecule: the benzyl (B1604629) group, the ribose sugar, and the 5-fluorouracil (B62378) base.

Modification of the Benzyl Group: The benzyl moiety at the 2'-O position can be systematically altered to enhance target binding, improve metabolic stability, or modulate lipophilicity. Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) at different positions on the phenyl ring could fine-tune the compound's electronic and steric properties. For instance, studies on related O-alkyl derivatives of 2'-deoxy-5-fluorouridine have shown that substitutions on the benzyl group, such as a p-chloro-benzyl modification, can increase antitumor activity by as much as 100-fold compared to the parent compound. nih.gov

Alterations to the Ribose Sugar: While the 2'-O-benzyl group is a defining feature, other positions on the sugar ring present opportunities for modification. For example, introducing fluorine or an azido (B1232118) group at the 3' position has been shown to impact the activity and toxicity of other nucleoside analogs. aaai.org Exploring such modifications could lead to derivatives with improved selectivity or a different pharmacological profile.

Derivatization of the 5-Fluorouracil Base: The 5-fluorouracil base itself can be modified to create novel derivatives. These modifications could aim to improve target enzyme inhibition, such as on thymidylate synthase, or to alter the compound's recognition by metabolic enzymes that lead to degradation or resistance. frontiersin.orgnih.gov

Computational modeling and molecular docking studies will be instrumental in this process, allowing researchers to predict how newly designed analogs will bind to target proteins and to prioritize the synthesis of the most promising candidates. nih.govrsc.org

Development of Advanced Prodrug Strategies for Improved Preclinical Pharmacokinetics

A significant challenge for many nucleoside analogs is achieving optimal pharmacokinetic properties, including good bioavailability and effective delivery to the target tissue. nih.gov Advanced prodrug strategies are being developed to overcome these limitations by masking the active molecule's hydrophilic nature, thereby improving membrane permeability and altering in vivo distribution. nih.gov

One promising approach is the conjugation of lipids or fatty acids to the nucleoside analog. nih.gov This strategy increases the molecule's lipophilicity, which can enhance passive diffusion across cell membranes and potentially increase plasma half-life. nih.gov Another sophisticated method is the phosphoramidate (B1195095) ProTide approach, which delivers the monophosphate form of the nucleoside analog into the cell, bypassing the often rate-limiting initial phosphorylation step required for activation. nih.govmdpi.com

Furthermore, mutual prodrugs, where two different therapeutic agents are linked together, offer a strategy for combination therapy. mdpi.com For example, a derivative of this compound could be linked to an HDAC inhibitor or another chemotherapeutic agent, to be released simultaneously at the target site. mdpi.com Targeted delivery systems are also being explored, such as linking the prodrug to a peptide that specifically recognizes receptors overexpressed on cancer cells, thereby concentrating the drug at the tumor site and reducing systemic toxicity. mdpi.comnih.gov

A summary of potential prodrug strategies is presented below.

| Prodrug Strategy | Rationale and Potential Advantage |

| Lipid Conjugation | Increases lipophilicity, potentially enhancing oral bioavailability, cell membrane penetration, and plasma half-life. nih.gov |

| ProTide (Phosphoramidate) | Delivers the pre-activated monophosphate form into the cell, bypassing the initial, often inefficient, phosphorylation step. mdpi.com |

| Mutual Prodrugs | Covalently links two distinct drugs (e.g., this compound and an HDAC inhibitor) to ensure co-delivery for synergistic effects. mdpi.com |

| Peptide-Targeted Prodrugs | Attaches the compound to a peptide that targets receptors overexpressed on tumor cells, enabling site-specific drug release. mdpi.comnih.gov |

| Radiation-Activated Prodrugs | Designs the prodrug to release the active 5-FU moiety specifically in response to ionizing radiation directed at the tumor. mdpi.com |

These advanced strategies could significantly improve the preclinical pharmacokinetic profile of this compound, enhancing its potential for clinical translation.

Investigation of Mechanisms of Resistance and Strategies for Overcoming Them in Preclinical Models

Resistance to fluoropyrimidine-based drugs like 5-fluorouracil (5-FU) is a major clinical challenge, and it is anticipated that cancer cells could develop resistance to this compound through similar pathways. nih.govoaepublish.com Understanding these mechanisms is essential for developing strategies to circumvent or reverse resistance. Key potential mechanisms include:

Target Enzyme Upregulation: A primary mechanism of 5-FU resistance is the overexpression of its main target, thymidylate synthase (TS). nih.govoaepublish.com Increased levels of TS can overwhelm the inhibitory capacity of the drug's active metabolites. oaepublish.com

Altered Drug Metabolism: Resistance can arise from changes in the enzymes that activate or catabolize the drug. This includes downregulation of enzymes required for anabolic activation or upregulation of degradative enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govfrontiersin.org

Dysregulation of Apoptosis: Cancer cells can evade drug-induced cell death by altering apoptotic pathways, such as by upregulating anti-apoptotic proteins (e.g., Bcl-2, XIAP) or downregulating pro-apoptotic proteins. nih.gov

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy. nih.gov

Strategies to overcome these resistance mechanisms in preclinical models are an active area of research. One approach is combination therapy, where this compound could be co-administered with small molecule inhibitors that target the resistance pathways. nih.gov For example, combining the compound with histone deacetylase inhibitors (HDACis) has shown synergistic effects with fluoropyrimidines in some preclinical models. nih.gov Another strategy involves the use of novel drug formulations, such as encapsulating the compound in nanoparticles, which can alter drug delivery and potentially bypass efflux pump-mediated resistance. acs.orgnih.gov

| Mechanism Category | Specific Mechanism | Reference |

|---|---|---|

| Target-Related Resistance | Upregulation or mutation of thymidylate synthase (TS) | nih.govoaepublish.com |

| Metabolic Resistance | Decreased activity of activating enzymes (e.g., uridine (B1682114) monophosphate synthase) | nih.gov |

| Metabolic Resistance | Increased expression of catabolizing enzymes (e.g., dihydropyrimidine dehydrogenase) | nih.govfrontiersin.org |

| Transport-Related Resistance | Increased expression of ABC transporter efflux pumps | nih.gov |

| Apoptosis Evasion | Activation of anti-apoptotic signaling pathways (e.g., NF-κB/STAT3) | nih.gov |

| Apoptosis Evasion | Upregulation of anti-apoptotic proteins (e.g., Bcl-2, XIAP) | nih.gov |

Exploration of this compound Analogs in Novel Therapeutic Applications (e.g., Antiviral Research)

While the primary focus for fluorouridine derivatives is typically oncology, the broad class of modified nucleosides has a well-established history as potent antiviral agents. biosynth.com The structural similarity of these compounds to natural nucleosides allows them to interfere with viral replication processes, often by acting as chain terminators for viral DNA or RNA polymerases. biosynth.comacs.org

Therefore, a compelling future direction is the systematic screening of this compound and its newly designed analogs for activity against a range of viruses. This could include DNA viruses, such as Hepatitis B Virus (HVB), and RNA viruses. nih.gov The modification at the 2'-O position, in particular, could confer novel specificities or potencies against viral enzymes that are distinct from its effects on human cellular machinery.

This exploration would involve:

Broad-Spectrum Screening: Initial high-throughput screening against a diverse panel of viruses to identify any potential "hits."

Mechanism of Action Studies: For any active compounds, detailed virological assays would be necessary to determine the specific point of intervention in the viral life cycle (e.g., inhibition of viral polymerase, helicase, or other essential enzymes).

Structure-Activity Relationship (SAR) for Antiviral Effects: A dedicated medicinal chemistry program could then optimize the lead compounds to enhance antiviral potency while minimizing cytotoxicity to host cells, a critical parameter for any successful antiviral therapeutic. aaai.org

The development of nucleoside analogs with dual anticancer and antiviral activities, while challenging, represents a significant opportunity for expanding the therapeutic utility of the this compound chemical scaffold.

Integration of Multi-Omics Data for Comprehensive Understanding of Cellular Responses

To gain a holistic understanding of how this compound affects cancer cells, future research must move beyond single-endpoint assays and embrace a systems-biology approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedentedly detailed picture of the drug's mechanism of action and the cellular pathways that mediate response and resistance. nih.govosti.gov

By treating cancer cell models with the compound and collecting data at various time points, researchers can:

Identify On- and Off-Target Effects: Proteomics can confirm engagement with the intended target (thymidylate synthase) and simultaneously reveal unintended interactions with other proteins.

Map Perturbed Pathways: Transcriptomics and metabolomics can identify which cellular signaling and metabolic pathways are most significantly altered following drug exposure. nih.govresearchgate.net For example, studies on 5-FU have revealed significant shifts toward glycolysis in resistant cells. nih.govnih.gov

Discover Biomarkers of Sensitivity: By correlating multi-omics profiles with drug sensitivity across a panel of different cell lines, it may be possible to identify predictive biomarkers that could one day guide patient selection.

Elucidate Resistance Mechanisms: Comparing the multi-omics profiles of sensitive versus resistant cells can reveal the complex network of changes—from gene expression to protein levels and metabolite concentrations—that underpin the resistant phenotype. nih.govnih.gov

This data-rich approach will be essential for building comprehensive mechanistic models of drug action and for generating new hypotheses for combination therapies and overcoming resistance. osti.gov

Development of Refined In Vitro and In Vivo Preclinical Models for Compound Evaluation

The successful preclinical evaluation of this compound and its derivatives depends heavily on the use of models that accurately recapitulate human tumor biology. iiarjournals.orgabnova.com Traditional 2D monolayer cell cultures often fail to capture the complexity of a solid tumor, leading to poor prediction of in vivo efficacy. nih.gov

Future research will require the adoption of more sophisticated preclinical models:

In Vitro Models: Three-dimensional (3D) cell culture models, such as multicellular tumor spheroids and organoids, offer significant advantages. mdpi.com These models better mimic the cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers found in actual tumors. nih.govmdpi.com Studies have already shown that 3D spheroid models exhibit enhanced resistance to 5-FU compared to 2D cultures, making them a more stringent and clinically relevant platform for drug screening. nih.gov

In Vivo Models: Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into immunodeficient mice, are becoming the gold standard for in vivo efficacy testing. criver.com PDX models maintain the histological and genetic characteristics of the original patient tumor and have been shown to better predict clinical outcomes compared to traditional cell-line-derived xenografts. abnova.comcriver.comnih.gov Evaluating this compound in a panel of well-characterized PDX models, including those derived from patients who were resistant to standard fluoropyrimidine therapy, would provide crucial data on its potential clinical utility. nih.govoncodesign-services.com

| Model Type | Key Advantages | Key Limitations | Reference |

|---|---|---|---|

| 2D Monolayer Culture | High-throughput, low cost, reproducible. | Lacks tumor microenvironment, poor predictor of in vivo efficacy. | nih.gov |

| 3D Spheroids/Organoids | Better mimics tumor architecture, cell-cell interactions, and drug penetration barriers. More clinically relevant for resistance studies. | More complex and costly than 2D, may lack vascular and immune components. | nih.govmdpi.com |

| Cell-Line Derived Xenografts (CDX) | Established in vivo model, allows efficacy testing in a living system. | Cell lines can genetically drift from original tumor, lack of tumor heterogeneity. | criver.com |

| Patient-Derived Xenografts (PDX) | Maintains original tumor heterogeneity, architecture, and genetics. High predictive value for clinical response. | High cost, labor-intensive, requires immunodeficient mice (lacks human immune system). | abnova.comcriver.comnih.gov |

By leveraging these advanced models, researchers can gain more reliable and translatable data on the efficacy, mechanism of action, and potential resistance profiles of next-generation this compound derivatives.

Q & A

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.